molecular formula C128H264O12Si8 B13125073 1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

1,3,5,7,9,11,13,15-Octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Cat. No.: B13125073
M. Wt: 2220.1 g/mol
InChI Key: XVYQPRRCQMDHGE-UHFFFAOYSA-N
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Description

Poly(HexadecylSilsesquioxane) is an organosilicon compound that belongs to the family of silsesquioxanes. These compounds are characterized by their unique hybrid structure, which consists of an inorganic silicon-oxygen backbone surrounded by organic functional groups. Poly(HexadecylSilsesquioxane) is known for its remarkable properties, including thermal stability, mechanical strength, and hydrophobicity, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(HexadecylSilsesquioxane) can be synthesized through a one-pot reaction involving the hydrolysis and condensation of an organic silane terminated with a hexadecyl functionality. This reaction typically occurs at room temperature and involves the use of catalysts to facilitate the formation of the polysilsesquioxane network . The process begins with the hydrolysis of the silane, followed by the condensation of the hydrolyzate to form aggregates. These aggregates then assemble into a three-dimensional network structure under the influence of intermolecular forces, including hydrogen bonding and hydrophobic interactions .

Industrial Production Methods

In industrial settings, the production of Poly(HexadecylSilsesquioxane) often involves the use of large-scale reactors and controlled reaction conditions to ensure uniformity and high yield. The process may include additional steps such as purification and drying to obtain the final product with the desired properties. The scalability of the synthesis process makes it feasible for commercial applications in various industries.

Mechanism of Action

The mechanism by which Poly(HexadecylSilsesquioxane) exerts its effects involves its interaction with molecular targets and pathways within the system. The compound’s hydrophobicity and structural stability allow it to form protective coatings and barriers, enhancing the durability and performance of materials. Additionally, its ability to undergo various chemical reactions enables the modification of its properties to suit specific applications .

Properties

Molecular Formula

C128H264O12Si8

Molecular Weight

2220.1 g/mol

IUPAC Name

1,3,5,7,9,11,13,15-octahexadecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

InChI

InChI=1S/C128H264O12Si8/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-141-129-142(122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2)132-145(125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)134-143(130-141,123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)136-147(127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)137-144(131-141,124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)135-146(133-142,126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)139-148(138-145,140-147)128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8/h9-128H2,1-8H3

InChI Key

XVYQPRRCQMDHGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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